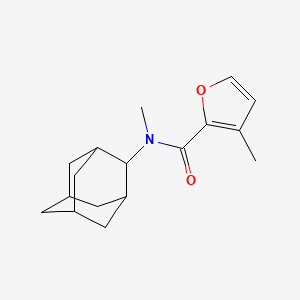
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide, also known as ACF, is a chemical compound that has been widely studied for its potential applications in scientific research. ACF is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral and antitumor drugs. The synthesis of ACF has been well established, and its mechanism of action has been extensively investigated. In
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in cellular processes. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which regulate gene expression. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and chemokines. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively investigated. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide. One area of interest is the development of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide-based drug delivery systems, which could improve the efficacy of existing drugs. Another area of interest is the investigation of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide and to identify its molecular targets.
Synthesis Methods
The synthesis of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide involves the reaction of 2-adamantanone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type condensation reaction to form N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide as the final product. The yield of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Scientific Research Applications
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities in vitro and in vivo. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with metal ions and other drugs.
properties
IUPAC Name |
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-3-4-20-16(10)17(19)18(2)15-13-6-11-5-12(8-13)9-14(15)7-11/h3-4,11-15H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRMMMRZWYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

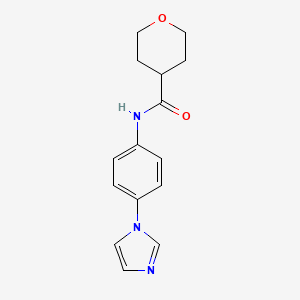
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
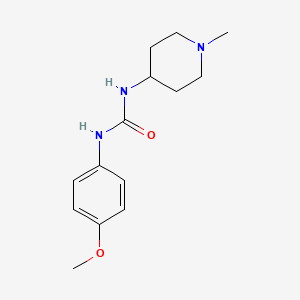
![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
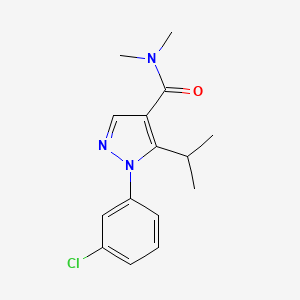
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)

![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)

![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
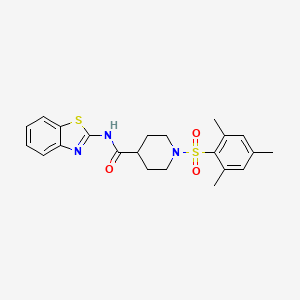
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)
